molecular formula C9H9NO4 B181323 3,5-Dimethyl-4-nitrobenzoic acid CAS No. 3095-38-3

3,5-Dimethyl-4-nitrobenzoic acid

Cat. No.: B181323
CAS No.: 3095-38-3
M. Wt: 195.17 g/mol
InChI Key: RBAVFNOGEPCOQI-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid, characterized by the presence of two methyl groups and a nitro group on the benzene ring. This compound is widely used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Biochemical Analysis

Biochemical Properties

3,5-Dimethyl-4-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with various enzymes, including oxidoreductases and hydrolases. The nitro group in this compound can undergo reduction reactions, which are catalyzed by nitroreductase enzymes. These enzymes facilitate the conversion of the nitro group to an amino group, impacting the compound’s reactivity and interactions with other biomolecules .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can induce the production of reactive oxygen species (ROS), leading to changes in gene expression and cellular metabolism. In certain cell types, this compound has been shown to inhibit cell proliferation and induce apoptosis, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to specific proteins and enzymes, altering their activity. For instance, it can inhibit the activity of certain oxidoreductases by binding to their active sites. Additionally, the reduction of the nitro group to an amino group can lead to the formation of reactive intermediates that interact with DNA and other cellular components, causing changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of reducing agents. Over time, this compound may degrade into various byproducts, which can have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biological activity. In animal studies, high doses of this compound have been associated with toxic effects, including liver and kidney damage. These findings underscore the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes such as nitroreductases and cytochrome P450 oxidases. These enzymes facilitate the reduction of the nitro group and the oxidation of the methyl groups, leading to the formation of various metabolites. These metabolic transformations can impact the compound’s biological activity and its interactions with other biomolecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it may interact with transport proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound can influence its biological activity and its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific organelles, such as the mitochondria and the endoplasmic reticulum, where it can exert its effects on cellular processes. Post-translational modifications and targeting signals may direct this compound to these compartments, influencing its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-nitrobenzoic acid typically involves the nitration of 3,5-dimethylbenzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the para position relative to the carboxyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-4-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 3,5-Dimethyl-4-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Esterification: 3,5-Dimethyl-4-nitrobenzoate esters.

Scientific Research Applications

3,5-Dimethyl-4-nitrobenzoic acid is used in a wide range of scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving nitroaromatic compounds.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and dyestuffs.

Comparison with Similar Compounds

Uniqueness: 3,5-Dimethyl-4-nitrobenzoic acid is unique due to the presence of both electron-donating methyl groups and an electron-withdrawing nitro group. This combination of substituents provides a balance of reactivity and stability, making it a versatile intermediate in various chemical reactions .

Biological Activity

3,5-Dimethyl-4-nitrobenzoic acid (DMNBA) is a synthetic compound that has garnered attention for its diverse biological activities and potential applications in various fields, including pharmaceuticals and organic synthesis. This article reviews the biological activity of DMNBA, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

  • Chemical Formula : C₉H₉NO₄
  • Molecular Weight : 195.17 g/mol
  • CAS Number : 3095-38-3
  • Structure : The compound features a benzoic acid structure with two methyl groups at the 3 and 5 positions and a nitro group at the 4 position.

Enzyme Interactions

DMNBA has been shown to interact with various enzymes, particularly oxidoreductases and hydrolases. The nitro group in DMNBA can undergo reduction reactions catalyzed by nitroreductase enzymes, converting it into an amino group, which alters its reactivity and interactions with biomolecules .

Antibacterial Activity

Research indicates that DMNBA exhibits antibacterial properties. It has been documented to inhibit bacterial growth in vitro, suggesting its potential as an antimicrobial agent. The mechanisms underlying this activity may involve interference with bacterial cell wall synthesis or protein synthesis pathways .

Biochemical Pathways

DMNBA participates in several metabolic pathways:

  • Reduction Pathways : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon.
  • Oxidative Stress Response : DMNBA can induce the production of reactive oxygen species (ROS), affecting cellular signaling pathways and leading to changes in gene expression and cellular metabolism.
  • Cell Proliferation and Apoptosis : Studies have shown that DMNBA can inhibit cell proliferation and induce apoptosis in certain cell types, highlighting its potential therapeutic applications.

Case Studies and Research Findings

  • Antibacterial Efficacy :
    • A study demonstrated that DMNBA effectively inhibited the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
  • Toxicity Assessment :
    • In animal models, high doses of DMNBA were associated with significant toxic effects, including liver and kidney damage. This underscores the importance of dosage optimization in therapeutic applications.
  • Cellular Effects :
    • Research indicated that DMNBA influences oxidative stress responses, which may contribute to its biological activity. The compound's ability to induce ROS production was linked to alterations in cellular metabolism .

Comparative Analysis

CompoundStructureBiological Activity
This compoundDMNBA StructureAntibacterial; induces apoptosis
4-Nitrobenzoic acidLacks methyl groupsLess reactive; different pharmacological profile
3,5-Dinitrobenzoic acidAdditional nitro groupIncreased reactivity; higher toxicity

Properties

IUPAC Name

3,5-dimethyl-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5-3-7(9(11)12)4-6(2)8(5)10(13)14/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAVFNOGEPCOQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290267
Record name 3,5-Dimethyl-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3095-38-3
Record name 3,5-Dimethyl-4-nitrobenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67705
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Dimethyl-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethyl-4-nitrobenzoic acid
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Synthesis routes and methods

Procedure details

To a solution of chromic anhydride (40 g) in acetic acid (450 ml) was added a solution of nitromesitylene (20 g) in acetic acid (50 ml) at 65-70° C. over 20 min. This reaction mixture was stirred at 65-70° C. for 30 min and isopropyl alcohol (45 ml) was added. This reaction mixture was further stirred at 50° C. for 30 min. Water was added to the reaction mixture to make the total amount 500 ml and the mixture was ice-cooled. The precipitated crystals were collected by filtration to give the title compound (13 g) as pale-green crystals.
[Compound]
Name
chromic anhydride
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of determining the crystal structure of 3,5-Dimethyl-4-nitrobenzoic acid?

A1: The first paper focuses on determining the crystal structure of this compound []. Understanding the spatial arrangement of molecules within a crystal lattice provides valuable insights into the compound's physical and chemical properties. This information can be crucial for further studies exploring its potential applications, such as in materials science or drug discovery.

Q2: How does the study on the molecular structure of nitrobenzene relate to this compound?

A2: Although the second abstract doesn't directly investigate this compound, it explores the molecular structure of nitrobenzene in different conformations []. Nitrobenzene is a structural component of this compound. Therefore, understanding the conformational preferences and electronic properties of the nitrobenzene moiety can indirectly contribute to a better understanding of the overall behavior of this compound. This knowledge is valuable for predicting potential reactivity, intermolecular interactions, and potential applications of the compound.

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